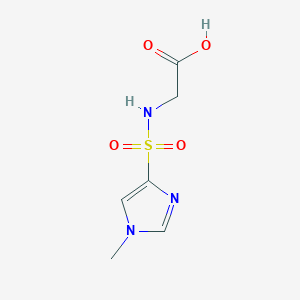

2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid” is a compound with the molecular weight of 219.22 . Its IUPAC name is {[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}acetic acid . It is a powder at room temperature .

Synthesis Analysis

The synthesis of imidazole compounds has been extensively studied . A common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzoylated products, which upon Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition, give hydroxy benzophenones .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O4S/c1-9-3-5(7-4-9)14(12,13)8-2-6(10)11/h3-4,8H,2H2,1H3,(H,10,11) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .

Applications De Recherche Scientifique

Green Synthesis Approaches

One area of research involves the use of related imidazole sulfonamido compounds as catalysts in green synthesis methods. For example, a Brønsted acidic ionic liquid, related to the imidazole sulfonamide structure, was utilized as an efficient, green, and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. This method emphasizes environmental friendliness and efficiency, with the catalyst being recyclable without significant loss of activity (Davoodnia et al., 2010).

Catalytic Activity in Organic Synthesis

The sulfonic acid functionalized imidazolium salts demonstrate significant catalytic activity in organic synthesis. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a compound structurally similar to the one of interest, has been utilized as a halogen-free and reusable catalyst for various organic reactions. These include the synthesis of polyhydroquinoline derivatives through a clean, simple method offering high yields in a short reaction time, showcasing the catalyst's potential in facilitating diverse organic reactions (Khaligh, 2014).

Enhancing Oil Recovery

Research into the application of imidazoline-based sulfonate copolymers, related to imidazole sulfonamides, has shown promising results in enhanced oil recovery. These copolymers demonstrate superior high-temperature tolerance and thermal stability, crucial for effective oil recovery in challenging conditions (Gou et al., 2015).

Novel Inhibitors for Medical Applications

Structurally related compounds have been explored for their potential as inhibitors in medical applications. For example, a series of substituted benzenesulfonamides, similar in functionality to the compound of interest, were investigated as aldose reductase inhibitors with antioxidant activity. Such compounds could offer therapeutic potential in managing complications associated with diabetes (Alexiou & Demopoulos, 2010).

Molecular Docking and Biological Screening

Further research includes the design, synthesis, and biological screening of derivatives for antimicrobial and antiproliferative activities. Studies demonstrate the versatility of sulfonamide derivatives, including imidazole-linked compounds, in drug discovery, highlighting their effectiveness against various biological targets (El-Gilil, 2019).

Propriétés

IUPAC Name |

2-[(1-methylimidazol-4-yl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4S/c1-9-3-5(7-4-9)14(12,13)8-2-6(10)11/h3-4,8H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYWQXMKYDGBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2440132.png)

![5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2440133.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2440142.png)

![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)

![6-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2440146.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2440150.png)